Phthalocyanine green Phthalocyanine green C.i. pigment green 7 is a green powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1328-53-6
VCID: VC20933089
InChI: InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2
SMILES: C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2]
Molecular Formula: C32H3Cl15CuN8
Molecular Weight: 1092.7 g/mol

Phthalocyanine green

CAS No.: 1328-53-6

Cat. No.: VC20933089

Molecular Formula: C32H3Cl15CuN8

Molecular Weight: 1092.7 g/mol

* For research use only. Not for human or veterinary use.

Phthalocyanine green - 1328-53-6

Specification

CAS No. 1328-53-6
Molecular Formula C32H3Cl15CuN8
Molecular Weight 1092.7 g/mol
IUPAC Name copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Standard InChI InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2
Standard InChI Key GUYIZQZWDFCUTA-UHFFFAOYSA-N
Isomeric SMILES C1=C(C2=C(C(=C1Cl)Cl)C3=NC2/N=C\4/C5=C(C([N-]4)/N=C\6/C7=C(C(=C(C(=C7Cl)Cl)Cl)Cl)C(=N6)N=C8C9=C(C(=C(C(=C9Cl)Cl)Cl)Cl)C(=N3)[N-]8)C(=C(C(=C5Cl)Cl)Cl)Cl)Cl.[Cu+2]
SMILES C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2]
Canonical SMILES C1=C(C2=C(C(=C1Cl)Cl)C3=NC2N=C4C5=C(C([N-]4)N=C6C7=C(C(=C(C(=C7Cl)Cl)Cl)Cl)C(=N6)N=C8C9=C(C(=C(C(=C9Cl)Cl)Cl)Cl)C(=N3)[N-]8)C(=C(C(=C5Cl)Cl)Cl)Cl)Cl.[Cu+2]

Introduction

Physical and Chemical Properties

Phthalocyanine Green exhibits remarkable physical and chemical properties that make it particularly valuable for industrial and artistic applications. These properties arise from its unique molecular structure and the presence of chlorine atoms.

Stability Properties

Among the most valuable characteristics of Phthalocyanine Green is its exceptional stability profile:

  • Lightfastness: Highly resistant to fading upon exposure to light

  • Thermal stability: Maintains color integrity at elevated temperatures

  • Chemical resistance: Unaffected by most chemicals, alkalis, and moderately resistant to acids

  • Weather resistance: Superior durability in outdoor applications

Physical Properties

The following table summarizes the key physical properties of Phthalocyanine Green:

PropertyValueReference
CompositionC₃₂H₀₋₂N₈Cl₁₄₋₁₆Cu
Density2.1 g/cm³
Refractive Index1.40
Particle CharacteristicsFine grain, rounded, translucent particles with strong birefringence
SolubilityInsoluble in organic solvents, water, and alkalis
Acid ResistanceSlowly decomposes in strong acids

History and Development

Discovery and Early Development

Phthalocyanine Green evolved from the discovery of phthalocyanine blue, which was first synthesized in 1935 . The green derivative was developed through chlorination methods and introduced commercially in 1938 . Scientists discovered that by chlorinating the copper phthalocyanine structure, they could produce a highly stable, brilliant green pigment with superior chemical resistance .

Synthesis Methods

Multiple methods have been developed for synthesizing Phthalocyanine Green, ranging from traditional chemical processes to innovative approaches that address environmental concerns.

Traditional Synthesis

Conventionally, Phthalocyanine Green is produced through the chlorination of copper phthalocyanine using chlorine gas in a chlorinated solvent, often with aluminum chloride as a catalyst. This process typically requires high temperatures and generates acidic wastewater, raising environmental concerns .

Microwave-Assisted Synthesis

A more recent innovation involves microwave-assisted synthesis, which offers significant advantages over traditional methods:
The microwave irradiation process activates C-H bonds on aromatic rings and simultaneously creates chlorine radicals from sodium chloride, resulting in a relatively fast reaction . This method employs:

  • Microwave radiation as a chemical reaction initiator

  • Saturated aqueous solution of sodium chloride as a chlorine source

  • Ammonium molybdate as a catalyst
    This approach yields high-quality product with uniform particle size distribution, high efficiency, and reduced environmental impact by eliminating the need for chlorinated solvents and reducing acidic waste .

Environmental Considerations in Synthesis

Research continues into greener synthesis methods for Phthalocyanine Green. One notable innovation is the use of cellulose nanocrystals (CNCs) as dispersants and stabilizers to disperse the hydrophobic pigment in aqueous phases rather than organic solvents, reducing environmental impact . This approach leverages:

  • Renewable biomass resources (CNCs)

  • Charge repulsion and steric hindrance mechanisms

  • Aqueous dispersion rather than volatile organic compounds

Applications and Uses

Phthalocyanine Green finds extensive applications across multiple industries due to its exceptional properties.

Coating and Paint Industry

In the coating industry, Phthalocyanine Green serves as a critical colorant for:

  • Automotive coatings, particularly in metallic and pearlescent finishes

  • Industrial coatings requiring long-term durability

  • Marine paints requiring resistance to harsh environmental conditions

  • Architectural coatings exposed to weathering elements
    Its high tinting strength makes it economical, as relatively small amounts can produce intense coloration .

Plastic Industry

Phthalocyanine Green is widely employed in the coloration of plastics, particularly those subjected to:

  • High-temperature processing conditions

  • Extended outdoor exposure

  • UV radiation

  • Chemical environments
    Common applications include plastic packaging, automotive interior parts, and electronic product casings .

Printing and Ink Applications

In the ink and printing industry, Phthalocyanine Green is valued for:

  • High-grade packaging printing

  • Graphic printing requiring vivid colors

  • Digital printing applications

  • Security printing that demands lightfast inks

Artistic Applications

Artists particularly value Phthalocyanine Green for:

  • Oil paints requiring transparency and depth

  • Watercolor applications where staining power is desired

  • Acrylic paints benefiting from high tinting strength

  • Fine arts where permanence is essential
    Phthalocyanine Green serves as a modern substitute for traditional but less stable green pigments like Viridian .

Current Research and Innovations

Aqueous Dispersion Technologies

Recent research has focused on developing methods to disperse Phthalocyanine Green effectively in aqueous systems, addressing environmental concerns associated with organic solvents. One promising approach employs cellulose nanocrystals (CNCs) as dispersants and stabilizers .
Studies show that CNC-based dispersions of Phthalocyanine Green demonstrate:

  • Nano-sized particle distribution

  • Good compatibility with different coating forming substances

  • Excellent water resistance, adhesion, and mechanical properties in resulting coatings

  • Environmental benefits due to the renewable and biodegradable nature of CNCs

Advanced Material Applications

Beyond traditional colorant applications, Phthalocyanine Green is being explored for advanced materials including:

  • Organic solar cells leveraging the pigment's electronic properties

  • Photodynamic therapy applications in medical research

  • Catalytic materials for chemical processes

  • Electrocatalytic applications for environmental remediation
    One notable innovation involves the synthesis of bifunctional phthalocyanine-porphyrin covalent organic frameworks (COFs) through hydrothermal methods in water, demonstrating applications in electrocatalytic processes .

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